3-Isopropyl-3-(1-imidazolylmethyl)indole
Overview
Description
UK 34787: is a chemical compound known for its role as an inhibitor of thromboxane . Thromboxane is a compound involved in the aggregation of platelets and vasoconstriction, making UK 34787 significant in medical research and applications related to cardiovascular health.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of UK 34787 involves several synthetic routes, typically starting with the selection of appropriate precursors and reagents. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: : Industrial production of UK 34787 requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures. The process may also include purification steps such as crystallization or chromatography to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: : UK 34787 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
Chemistry: : In chemistry, UK 34787 is used as a model compound to study the inhibition of thromboxane and its effects on various chemical pathways .
Biology: : In biological research, UK 34787 is utilized to investigate the role of thromboxane in platelet aggregation and cardiovascular health .
Medicine: : Medically, UK 34787 is significant in developing treatments for conditions related to excessive platelet aggregation, such as thrombosis and other cardiovascular diseases .
Industry: : In the industrial sector, UK 34787 is used in the production of pharmaceuticals and as a research tool in drug development .
Mechanism of Action
Mechanism: : UK 34787 exerts its effects by inhibiting the synthesis of thromboxane, a compound that promotes platelet aggregation and vasoconstriction . By blocking thromboxane synthesis, UK 34787 helps reduce the risk of blood clots and improves cardiovascular health.
Molecular Targets and Pathways: : The primary molecular target of UK 34787 is thromboxane synthetase, an enzyme involved in the production of thromboxane. By inhibiting this enzyme, UK 34787 disrupts the thromboxane pathway, leading to reduced platelet aggregation and vasodilation .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to UK 34787 include other thromboxane inhibitors such as aspirin and acetylsalicylic acid . These compounds also target thromboxane synthesis but may differ in their potency, selectivity, and side effect profiles.
Uniqueness: : UK 34787 is unique in its specific inhibition of thromboxane synthetase, making it a valuable tool in both research and therapeutic applications. Its distinct mechanism of action and effectiveness in reducing platelet aggregation set it apart from other thromboxane inhibitors .
Properties
IUPAC Name |
3-(imidazol-1-ylmethyl)-2-propan-2-yl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-11(2)15-13(9-18-8-7-16-10-18)12-5-3-4-6-14(12)17-15/h3-8,10-11,17H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXGMVRYQLENHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=CC=CC=C2N1)CN3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223136 | |
Record name | UK 34787 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72818-36-1 | |
Record name | UK 34787 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072818361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 72818-36-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342229 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | UK 34787 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Isopropyl-3-(1-imidazolylmethyl)indole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR92SXL6ZE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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